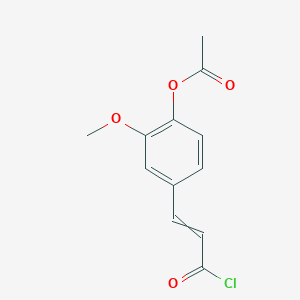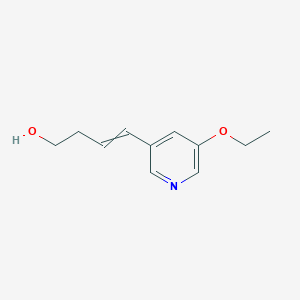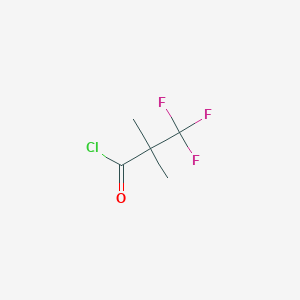
3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride
描述
3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride: is an organic compound with the molecular formula C5H6ClF3O and a molecular weight of 174.55 g/mol . It is a colorless liquid that is soluble in organic solvents like ether and alcohol but reacts with water to produce harmful gases . This compound is widely used as a reagent in organic synthesis, particularly in chemical protection and substitution reactions .
准备方法
Synthetic Routes and Reaction Conditions:
From 2,2-Dimethylpropanoyl Chloride and Trifluoromethanesulfonic Acid:
Industrial Production Methods:
化学反应分析
Types of Reactions:
Substitution Reactions: 3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride is commonly used in substitution reactions where it acts as an acylating agent.
Hydrolysis: Reacts with water to form 3,3,3-trifluoro-2,2-dimethylpropionic acid and hydrochloric acid.
Common Reagents and Conditions:
Reagents: Sodium chloride, trifluoromethanesulfonic acid, water.
Conditions: Typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products:
From Hydrolysis: 3,3,3-Trifluoro-2,2-dimethylpropionic acid.
From Substitution Reactions: Various acylated products depending on the nucleophile used.
科学研究应用
Chemistry:
Biology and Medicine:
- Employed in the synthesis of compounds with pharmacological and pesticidal applications, such as glyphosate, metolachlor, and flurbiprofen .
Industry:
作用机制
Mechanism:
- As an acylating agent, 3,3,3-trifluoro-2,2-dimethylpropanoyl chloride reacts with nucleophiles to form acylated products. The mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of the chloride ion .
Molecular Targets and Pathways:
相似化合物的比较
3,3,3-Trifluoro-2,2-dimethylpropionic acid: Similar in structure but lacks the acyl chloride functional group.
2,2-Dimethylpropanoyl chloride: Similar but lacks the trifluoromethyl groups.
Uniqueness:
属性
IUPAC Name |
3,3,3-trifluoro-2,2-dimethylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3O/c1-4(2,3(6)10)5(7,8)9/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLKHHYXFFZRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250279 | |
| Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163707-53-6 | |
| Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1163707-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B1442936.png)

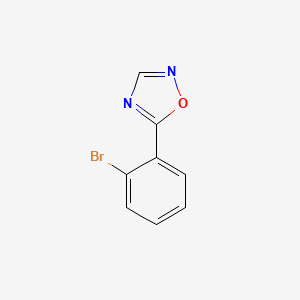
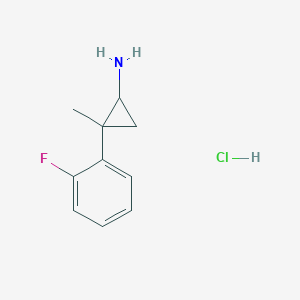
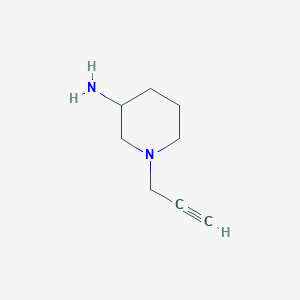
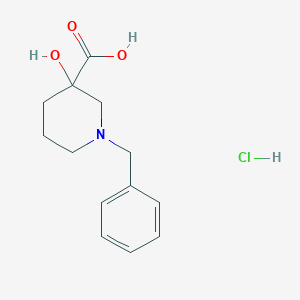

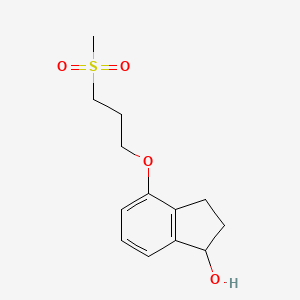

![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)
